Cordycepin triphosphate

概要

説明

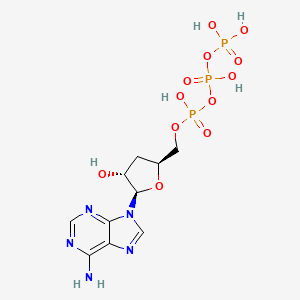

コルジセピン三リン酸は、3'-デオキシアデノシン三リン酸としても知られており、コルジセピン(アデノシンアナログ)の誘導体です。コルジセピンとアデノシンの主な構造上の違いは、リボース環の3'位にヒドロキシル基が存在しないことです。 この化合物は、サイクリックAMP依存性経路を介したがんにおける細胞可塑性のモジュレーターとしての可能性を含む、幅広い生物学的活性により注目を集めています .

準備方法

合成経路と反応条件: コルジセピンは、一連の化学反応によってアデノシンから合成することができます。ある方法は、3'-ヒドロキシル基をヨウ化物基に変換し、続いて脱ハロゲン化して最終生成物を得ることを含みます。別の方法には、4つのステップが含まれます:5'-ヒドロキシル基の保護、エステル化、トシル基の除去、および脱保護。 重要なステップには、リチウムアルミニウムハイドライドを還元剤として使用して、5'-O-トリフェニルメチルアデノシンを3'-O-トシル-5'-O-トリフェニルメチルアデノシンに変換することが含まれます .

工業的生産方法: コルジセピンは、主に冬虫夏草の培養から単離されています。コルジセピンの含有量を高めるために、液体および固体培養の最適化と冬虫夏草の遺伝子改変が採用されてきました。 さらに、コルジセピンは、アスペルギルス・ニデュランスや冬虫夏草などの他の菌類によって生産することができます .

化学反応の分析

反応の種類: コルジセピン三リン酸は、酸化、還元、置換など、さまざまな化学反応を受けます。 これは擬似アデノシン三リン酸として機能し、アデニル酸シクラーゼ酵素の活性部位に結合してサイクリックAMPの生成を減少させます .

一般的な試薬と条件:

酸化: 通常、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用します。

還元: リチウムアルミニウムハイドライドは、一般的に還元剤として使用されます。

置換: トシルクロリドは、合成経路におけるトシル化ステップに使用されます。

主な生成物: これらの反応から生成される主な生成物には、コルジセピン三リン酸とその誘導体が含まれ、これらは特定の組織でさらに酵素変換を受ける可能性があります .

4. 科学研究アプリケーション

コルジセピン三リン酸は、幅広い科学研究アプリケーションを持っています:

化学: ヌクレオチドアナログとその酵素との相互作用を研究するためのツールとして使用されます。

生物学: 細胞可塑性とシグナル伝達経路の調節における役割について調査されています。

科学的研究の応用

Cordycepin triphosphate has a wide range of scientific research applications:

Chemistry: Used as a tool to study nucleotide analogs and their interactions with enzymes.

Biology: Investigated for its role in modulating cellular plasticity and signal transduction pathways.

Industry: Utilized in the production of bioactive compounds and nutraceuticals.

作用機序

コルジセピン三リン酸は、擬似アデノシン三リン酸として機能することでその効果を発揮します。それはアデニル酸シクラーゼ酵素の活性部位に結合し、サイクリックAMPの生成を減少させます。 この相互作用は、がんにおける細胞可塑性にとって重要な、サイクリックAMP依存性経路を含むさまざまな細胞経路を調節することができます . さらに、コルジセピン三リン酸はAMP活性化プロテインキナーゼを活性化し、RNA合成を阻害し、細胞の成長を遅らせます .

類似化合物との比較

コルジセピン三リン酸は、アデノシン三リン酸と構造的に似ていますが、リボース環の3'位にヒドロキシル基がありません。 この構造的な違いは、コルジセピン三リン酸に独自の生物学的活性を与え、研究および治療用途のための貴重な化合物となっています .

類似化合物:

アデノシン三リン酸: アデニル酸シクラーゼの内因性リガンド。

コルジセピン: コルジセピン三リン酸の前駆体であり、幅広い生物学的活性で知られています.

ペントスタチン: 冬虫夏草属の菌類によって生成される別の化合物であり、抗腫瘍特性で知られています.

コルジセピン三リン酸は、サイクリックAMP依存性経路を調節する独自の能力と、がん治療における潜在的な治療用途により際立っています。

生物活性

Cordycepin triphosphate, a derivative of the natural compound cordycepin (3'-deoxyadenosine), has garnered significant attention in recent years due to its potential biological activities, particularly in cancer therapy. This article delves into the biological mechanisms, therapeutic implications, and research findings surrounding this compound, emphasizing its role as an active metabolite of cordycepin.

Cordycepin is converted intracellularly into this compound, which mimics adenosine triphosphate (ATP). This conversion is crucial for its biological activity, as this compound can interact with various cellular pathways:

- Inhibition of Growth Factor Signaling : Studies indicate that this compound represses growth factor-induced gene expression by blocking key signaling pathways such as PI3K/AKT/mTOR and MEK/ERK in multiple cell lines . This inhibition is linked to reduced cell proliferation and migration.

- Impact on Cellular Metabolism : The compound acts as a pseudo-ATP, lacking a hydroxyl group at the 3' position, which allows it to interfere with ATP-dependent processes without fully activating them. This unique property enables it to modulate cellular responses effectively .

Research Findings

Recent studies have elucidated several critical aspects of this compound's biological activity:

1. Anti-Cancer Properties

Research has demonstrated that this compound disrupts cancer cell growth by mimicking ATP. It affects various cancer types by:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis and tumor growth through modulation of signaling pathways .

2. Signal Transduction Pathways

This compound has been shown to consistently repress signaling pathways associated with cancer progression:

| Pathway | Effect | Reference |

|---|---|---|

| PI3K/AKT/mTOR | Inhibition | |

| MEK/ERK | Inhibition | |

| AMPK Activation | Not required for action |

This table summarizes the effects of this compound on key signaling pathways involved in cellular growth and survival.

3. Cellular Studies

In vitro studies have confirmed that this compound accumulates within cells and exerts significant effects on gene expression related to cell cycle regulation and apoptosis:

- Cell Migration : Cordycepin significantly repressed cell migration across various studies, indicating its potential as an anti-metastatic agent .

- Inflammation : It also plays a role in reducing inflammation, further supporting its therapeutic potential in chronic diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A systematic review involving multiple cancer cell lines demonstrated that treatment with cordycepin significantly reduced viability and induced apoptosis, linking these effects to the accumulation of this compound within the cells .

- Animal Models : In vivo studies showed that administration of cordycepin led to reduced tumor sizes in rodent models, reinforcing the hypothesis that its active form, this compound, is responsible for these anti-cancer effects .

特性

IUPAC Name |

[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIHPCYXRYQPSD-BAJZRUMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014467 | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-04-1, 71997-32-5 | |

| Record name | 3′-Deoxyadenosine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cordycepin Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cordycepin 5'-triphosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORDYCEPIN TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59P84ZU54H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。